![molecular formula C18H25N5O3 B13367410 N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13367410.png)
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a methoxyphenoxy group, a tetraazole ring, and a cyclohexanecarboxamide moiety, making it a subject of interest for researchers exploring novel chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with an appropriate alkylating agent to form 2-(4-methoxyphenoxy)ethyl bromide.
Cyclohexanecarboxamide Formation: The next step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride, which is then reacted with an amine to form the cyclohexanecarboxamide.
Tetraazole Ring Formation: The tetraazole ring is introduced by reacting an appropriate azide with the intermediate formed in the previous step.
Final Coupling: The final step involves coupling the methoxyphenoxy intermediate with the tetraazole-containing cyclohexanecarboxamide under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmaceutical agent due to its unique structure, which may interact with biological targets in novel ways.
Pharmacology: Studies focus on its potential effects on various biological pathways and its efficacy in treating certain conditions.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biology: Research includes its potential use as a biochemical probe to study cellular processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-hydroxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
- N-[2-(4-chlorophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
- N-[2-(4-nitrophenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide
Uniqueness
N-[2-(4-methoxyphenoxy)ethyl]-4-(1H-tetraazol-1-ylmethyl)cyclohexanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenoxy group with the tetraazole ring and cyclohexanecarboxamide moiety provides a distinct structural framework that can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
Molekularformel |
C18H25N5O3 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenoxy)ethyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H25N5O3/c1-25-16-6-8-17(9-7-16)26-11-10-19-18(24)15-4-2-14(3-5-15)12-23-13-20-21-22-23/h6-9,13-15H,2-5,10-12H2,1H3,(H,19,24) |
InChI-Schlüssel |
NFXHDGUSRUCMFG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2CCC(CC2)CN3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B13367333.png)
![3-Azaspiro[5.5]undecan-9-ol](/img/structure/B13367337.png)
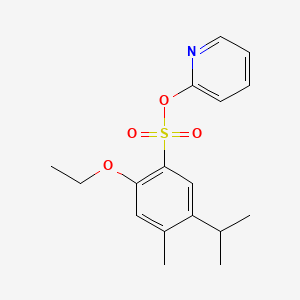
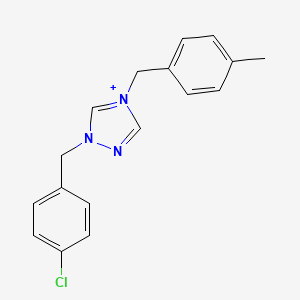
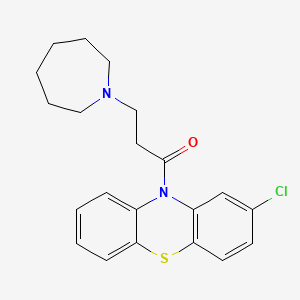
![2-[Bis(4-fluorophenyl)methoxy]-1,1-dimethylethylamine](/img/structure/B13367363.png)

![6-(3-Bromophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367379.png)
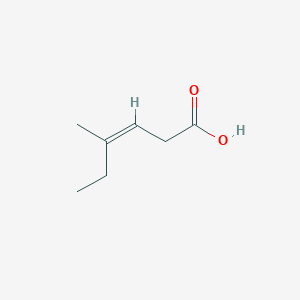
![2-(4-(Piperidin-1-ylmethyl)phenyl)benzo[d]thiazole](/img/structure/B13367383.png)
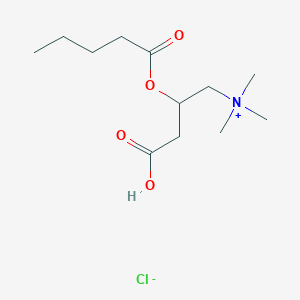

![3-[(Benzylsulfanyl)methyl]-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367400.png)
![6-(3,5-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367413.png)
